2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-2-16-6-7-17-11-5-3-4-10(8-11)14-12(15)9-13/h3-5,8H,2,6-7,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTUZEIFLGAMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of N-(3-ethoxyphenyl)acetamide
The most common route involves the electrophilic bromination of N-(3-ethoxyphenyl)acetamide, leveraging brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). This process typically occurs in a suitable solvent like acetic acid or dichloromethane under controlled temperature conditions, often at room temperature or slightly elevated temperatures to facilitate complete bromination.
$$
\text{N-(3-ethoxyphenyl)acetamide} + \text{Br}_2 \rightarrow \text{2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide}
$$
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent: Acetic acid, dichloromethane (DCM)
- Temperature: Room temperature to 40°C
- Time: 2-6 hours, depending on reagent excess and temperature
- Excess brominating agent ensures complete substitution.
- The reaction is monitored via TLC or NMR to determine completion.
- Post-reaction, the mixture is quenched with water, and the organic layer is extracted and purified.
Alternative Synthesis via Sequential Functionalization
Research indicates that the compound can also be synthesized through a multi-step process:
- Step 1: Synthesis of N-(3-ethoxyphenyl)acetamide via acylation of 3-ethoxyphenylamine with acetic anhydride or acetyl chloride.
- Step 2: Bromination of this intermediate using NBS or Br₂ under radical or electrophilic conditions.
This approach allows for better control over regioselectivity and minimizes over-bromination.
Industrial-Scale Synthesis Considerations
In large-scale production, process optimization involves:
- Continuous flow reactors for precise temperature and reagent control.
- Use of automated dosing systems for brominating agents.
- Efficient solvent recycling and waste management, especially handling of HBr and excess bromine.
Reaction Data Table
| Parameter | Details | References |
|---|---|---|
| Brominating Agent | Bromine (Br₂) or N-bromosuccinimide (NBS) | , |
| Solvent | Acetic acid, dichloromethane | , |
| Temperature | Room temperature to 40°C | , |
| Reaction Time | 2-6 hours | , |
| Yield | Typically 70-85% depending on reaction conditions | , |
| Purification | Extraction, washing, recrystallization with ethanol or hexane | , |
Research Findings and Optimization
- Selectivity: Bromination occurs predominantly at the aromatic ring's ortho position relative to the phenyl substituent, facilitated by the activating ethoxy groups.
- Reaction Control: Radical initiators are generally avoided to prevent polybromination; electrophilic bromination under controlled conditions yields high regioselectivity.
- Yield Enhancement: Using excess brominating agents and optimizing temperature and reaction time improves overall yield and purity.
Summary of Key Points
- The core synthesis involves electrophilic bromination of N-(3-ethoxyphenyl)acetamide.
- Reaction conditions are mild, typically at ambient to slightly elevated temperatures.
- Brominating agents like Br₂ or NBS are employed, with solvents such as acetic acid or DCM.
- Industrial methods focus on process scalability, reagent efficiency, and environmental safety.
- Proper purification techniques are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thiol derivatives.
Oxidation Reactions: Formation of brominated oxides or other oxidized products.
Reduction Reactions: Formation of dehalogenated amides.
Scientific Research Applications
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool to study protein interactions and modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Material Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It is employed in the investigation of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The substituent on the phenyl ring significantly influences molecular weight, melting point, and reactivity. Key comparisons include:
Key Observations:
- Alkoxy Chain Length: Longer alkoxy chains (e.g., hexyloxy vs.
- Halogen Effects : Iodo analogs (e.g., 2-iodoacetamides) exhibit higher melting points than bromo derivatives, likely due to enhanced van der Waals forces .
- Electron-Withdrawing Groups : Trifluoromethyl and halogen substituents (e.g., 4-fluoro) may reduce electron density on the acetamide nitrogen, affecting reactivity in nucleophilic substitutions .
Spectroscopic and Structural Insights
- NMR Shifts : The ethoxyethoxy group in 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide would likely show distinct δ 3.5–4.0 ppm signals for etheric protons, comparable to methoxyethoxy analogs .
- Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., m/z 288.15 for methoxyethoxy derivatives) .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₁₇H₁₈BrNO₂
- Molecular Weight : 336.24 g/mol
- CAS Number : 1138442-48-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of various signaling pathways, potentially influencing cell proliferation and apoptosis.
Biological Activity Overview
-
Anticancer Activity :
- The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies indicated significant cytotoxic effects against various tumor cells, suggesting its potential as an anticancer agent.
- Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF-7 (Breast Cancer) 10.0 HeLa (Cervical Cancer) 15.0 -
Anti-inflammatory Effects :
- Research has indicated that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.
-
Neuroprotective Properties :
- Emerging evidence suggests potential neuroprotective effects, possibly through the modulation of oxidative stress pathways. This could have implications for neurodegenerative diseases.
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM, indicating potent anticancer activity.
-
Anti-inflammatory Mechanism :
- In a model of acute inflammation, the compound was administered to mice and resulted in a significant decrease in the levels of TNF-alpha and IL-6, suggesting its potential utility in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
